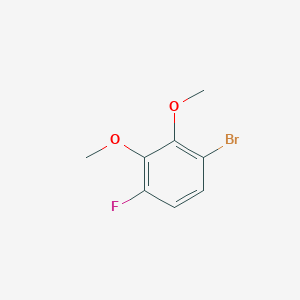

1-Bromo-2,3-dimethoxy-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWYBFHCGAIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Brominated Dimethoxyfluorobenzenes: A Technical Guide for Researchers

An In-depth Exploration of the Core Physical Properties, Synthesis, and Safe Handling of a Key Chemical Scaffold in Modern Drug Discovery.

Molecular Architecture and Core Physicochemical Properties

The class of brominated dimethoxyfluorobenzenes represents a versatile scaffold in organic synthesis. The interplay between the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methoxy groups creates a unique electronic environment on the benzene ring, influencing its reactivity and intermolecular interactions. These properties are fundamental to its application as a building block in the synthesis of novel pharmaceutical agents and advanced materials.

A summary of the core physical properties for representative isomers is presented below:

| Property | 1-Bromo-3,5-dimethoxy-4-fluorobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 1-Bromo-2,3-dimethoxybenzene |

| CAS Number | 204654-94-4[1] | Not specified | 5424-43-1 |

| Molecular Formula | C₈H₈BrFO₂[1] | C₇H₆BrFO | C₈H₉BrO₂ |

| Molecular Weight | 235.05 g/mol [1] | 205.02 g/mol | 217.06 g/mol [2] |

| Appearance | Not specified | Solid | Not specified |

| Storage Temperature | Room temperature[1] | Not specified | Not specified |

Note: Data for the specifically requested 1-Bromo-2,3-dimethoxy-4-fluorobenzene is not available. The table presents data for closely related structural isomers to provide a comparative overview.

Synthesis and Purification: A Representative Protocol

The synthesis of halogenated and methoxylated benzene derivatives often involves multi-step processes, including halogenation, nitration, reduction, and diazotization reactions. A generalizable synthetic approach for a related compound, 1-bromo-2-fluorobenzene, proceeds via the Schiemann reaction, which is a well-established method for introducing fluorine into an aromatic ring.

Experimental Workflow: Modified Schiemann Reaction for Aryl Fluoride Synthesis

Caption: A generalized workflow for the synthesis of an aryl fluoride via a modified Schiemann reaction.

Detailed Step-by-Step Methodology:

-

Diazotization of o-Bromoaniline:

-

Formation of the Hexafluorophosphate Salt:

-

To the cold diazonium salt solution, add 65% hexafluorophosphoric acid in one portion with vigorous stirring.[3]

-

Continue stirring in the cold for approximately 30 minutes to allow for the complete precipitation of the diazonium hexafluorophosphate salt.

-

Collect the precipitate by filtration and wash with cold water, followed by a cold methanol/ether solution.[3]

-

-

Thermal Decomposition (Schiemann Reaction):

-

The partially dried diazonium salt is thermally decomposed by heating.

-

This step results in the formation of 1-bromo-2-fluorobenzene, nitrogen gas, and boron trifluoride.

-

-

Work-up and Purification:

-

Cool the reaction flask and add an aqueous solution of sodium carbonate to neutralize any remaining acid.

-

Steam distill the mixture to separate the crude product.[3]

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and purify by distillation to yield the final product.[3]

-

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, analysis of related structures provides an expected pattern of signals.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the positions of the bromine, fluorine, and methoxy groups. The methoxy groups would appear as sharp singlets, likely in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbons attached to the electronegative fluorine and oxygen atoms shifted downfield.

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety precautions are essential. Based on safety data for related compounds, the following guidelines should be followed.

Prudent Laboratory Practices:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

-

Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with plenty of water.[5]

-

Fire Safety: While not always classified as flammable, related compounds can be combustible.[6] Keep away from open flames, sparks, and hot surfaces.[5][6] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries.[8] The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Brominated aromatic compounds are valuable precursors for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Logical Flow of Application:

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2090500-74-4|1-Bromo-2,3-dimethoxy-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fishersci.com [fishersci.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. nbinno.com [nbinno.com]

Molecular weight and formula of 1-Bromo-2,3-dimethoxy-4-fluorobenzene

Identification, Characterization, and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene (CAS: 1781433-64-4), a specialized halogenated arene intermediate.[1] Unlike commodity chemicals, this tetra-substituted benzene derivative offers unique orthogonal reactivity due to the presence of both bromine (labile for cross-coupling) and fluorine (metabolically stable/electron-withdrawing) substituents.

This document is designed for research scientists and medicinal chemists requiring precise physicochemical data, self-validating characterization protocols, and handling guidelines.

Part 1: Chemical Identity & Physical Properties[2]

The precise molecular weight and formula are critical for stoichiometry and mass spectrometry validation. The compound possesses a distinct isotopic signature due to the presence of Bromine (

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1781433-64-4 | Verified Identifier [1, 2] |

| Molecular Formula | ||

| Molecular Weight (Avg) | 235.05 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 233.96918 Da | Based on |

| Isotopic Mass | 235.96713 Da | Based on |

| Physical State | Solid / Low-melting solid | Typical for poly-methoxy benzenes |

| Solubility | DCM, DMSO, Methanol | Lipophilic profile |

Part 2: Structural Analysis & Characterization

As a Senior Application Scientist, I emphasize that "trustworthiness" in chemical identity comes from self-validating spectral data . You should not rely solely on vendor labels. The following protocols define the expected spectral fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Logic

The structure is an unsymmetrical tetra-substituted benzene ring. This leaves only two aromatic protons, which provides a clean and distinct splitting pattern.

-

NMR (Proton):

-

Aromatic Region: You will observe two doublets (or a doublet of doublets due to Fluorine coupling).

-

H-5: Positioned meta to the Bromine and ortho to the Fluorine. Expect a doublet of doublets (coupling with H-6 and F-4).

-

H-6: Positioned ortho to the Bromine and meta to the Fluorine. Expect a doublet.

-

-

Aliphatic Region: Two distinct singlets for the methoxy groups at C2 and C3. Due to the lack of symmetry, these will appear at slightly different chemical shifts (approx. 3.8–3.9 ppm).

-

-

NMR (Fluorine):

-

Crucial for confirming the C4 substitution. Expect a single multiplet signal (approx. -110 to -130 ppm) showing coupling to the adjacent aromatic protons.

-

Mass Spectrometry Validation

The most reliable confirmation of identity is the Bromine Isotope Pattern .

-

Protocol: Run LC-MS in positive mode (ESI+).

-

Validation Check: Look for the "Twin Peaks" effect. The molecular ion

will appear as a 1:1 doublet separated by 2 mass units (

Analytical Workflow Diagram

The following diagram outlines the decision tree for validating the synthesized or purchased material.

Figure 1: Analytical workflow for validating this compound integrity.

Part 3: Synthetic Utility & Applications[3]

This molecule is a scaffold, not a final product. Its value lies in its orthogonal reactivity . The Bromine atom serves as a "handle" for carbon-carbon bond formation, while the Fluorine atom remains as a metabolic blocker or electronic modulator in the final drug candidate.

Retrosynthetic Logic

To synthesize this compound, one would typically employ electrophilic aromatic substitution (Bromination) on a fluorinated veratrole derivative.

-

Precursor: 1-Fluoro-2,3-dimethoxybenzene.

-

Reagent: NBS (N-Bromosuccinimide) or

. -

Regioselectivity: The methoxy groups are strongly activating and ortho/para directing. Position 4 is para to the C1-Fluorine (deactivating) but ortho to the C3-Methoxy (activating). Position 6 is ortho to C1-Fluorine and para to C3-Methoxy. Careful control of conditions is required to favor the 4-position, often utilizing steric bulk or solvent effects.

Functionalization Pathways

Once obtained, the molecule undergoes two primary transformations:

-

Suzuki-Miyaura Coupling: The C-Br bond reacts with boronic acids (Pd-catalyzed) to install aryl/alkyl groups.

-

Lithiation: Halogen-metal exchange (using

-BuLi) allows the molecule to act as a nucleophile, attacking ketones or aldehydes.

Figure 2: Functionalization pathways utilizing the labile C-Br bond.

Part 4: Handling & Safety

As with all halogenated aromatics, standard safety protocols apply.

-

Personal Protective Equipment (PPE): Nitrile gloves and safety glasses are mandatory. The compound may be a skin irritant.[2]

-

Storage: Store in a cool, dry place. Light sensitivity is possible due to the C-Br bond; amber vials are recommended.

-

Spill Protocol: Adsorb with inert material (vermiculite). Do not flush down drains due to potential aquatic toxicity of halogenated benzenes.

References

-

ChemSrc. (n.d.). This compound Structure and Data. Retrieved from [Link]

Sources

Reactivity profile of brominated fluorobenzene intermediates

An In-Depth Technical Guide to the Reactivity Profile of Brominated Fluorobenzene Intermediates

Abstract

Brominated fluorobenzene intermediates represent a cornerstone in modern synthetic chemistry, offering a powerful and versatile platform for the construction of complex molecular architectures. Their utility is rooted in the distinct and often orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This guide provides an in-depth exploration of the reactivity profile of these critical intermediates. We will dissect the causality behind their synthetic transformations, from the workhorse palladium-catalyzed cross-coupling reactions at the C-Br bond to the fluorine-influenced nucleophilic aromatic substitutions and directed ortho-metalations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of brominated fluorobenzenes to achieve their synthetic goals.

Introduction: The Strategic Value of Differentiated Halogenation

In the landscape of medicinal and materials chemistry, fluorinated and brominated aromatic structures are ubiquitous. Brominated fluorobenzenes, which feature both halogens on a single benzene ring, are particularly valuable as they offer two distinct points for chemical modification.[1][2] The C-Br bond, being weaker and more polarizable, is readily activated in a host of metal-catalyzed transformations.[3] Conversely, the strong, electron-withdrawing nature of the C-F bond, while generally inert to such catalysis, profoundly influences the electronic character of the aromatic ring, enabling a different set of reactions.[4][5] This dichotomy allows for sequential and site-selective functionalization, making these compounds indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][6][7]

Synthesis of Brominated Fluorobenzene Intermediates

The most prevalent and industrially viable method for producing brominated fluorobenzenes is through the electrophilic aromatic substitution of fluorobenzene.

Primary Synthetic Route: Electrophilic Bromination of Fluorobenzene

The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the fluorine atom, bromination typically favors the para position, yielding 4-bromofluorobenzene as the major product.[4] The reaction is catalyzed by a Lewis acid, which polarizes the brominating agent, making it a more potent electrophile.

-

Reagents: Fluorobenzene is the starting material.

-

Brominating Agent: Elemental bromine (Br₂) or N-Bromosuccinimide (NBS) are commonly used.[6]

-

Catalyst: Iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) are effective Lewis acid catalysts.[4][8]

-

Reaction Conditions: The reaction is typically performed at low to moderate temperatures to control selectivity and prevent over-bromination.[9]

Representative Experimental Protocol: Synthesis of 4-Bromofluorobenzene[4][8]

-

To a stirred, cooled (0-5 °C) solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add a Lewis acid catalyst such as iron(III) bromide (0.05 eq) under an inert atmosphere.

-

Slowly add elemental bromine (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by GC analysis.

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is then purified by fractional distillation to yield pure 4-bromofluorobenzene.

Core Reactivity Profiles: Exploiting Orthogonal C-Br and C-F Reactivity

The synthetic utility of brominated fluorobenzenes stems from the ability to selectively address the C-Br bond while leaving the C-F bond and the fluorine-activated ring positions available for subsequent transformations.

Reactions at the Carbon-Bromine Bond: A Gateway to Complexity

The C-Br bond is the primary locus of reactivity for transformations involving metal insertion or oxidative addition.

These reactions are fundamental to modern C-C, C-N, and C-O bond formation. The general mechanism involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, a step for which the C-F bond is notoriously inert.[3] This selectivity is the cornerstone of their use as building blocks.

-

Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with aryl or vinyl boronic acids/esters.[2][10][11]

-

Sonogashira Coupling: Creates C-C triple bonds through reaction with terminal alkynes.[10]

-

Heck Reaction: Couples with alkenes to introduce vinyl groups.[10]

-

Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of amine nucleophiles.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners.

Table 1: Typical Conditions for Pd-Catalyzed Cross-Coupling of Bromofluorobenzenes

| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DiPEA | THF, DMF |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

digraph "Pd_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L₂(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)L₂(R')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Br", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; Reagent [label="R'-[M]", shape=invhouse, style=filled, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd [style=dashed]; OxAdd -> PdII [label=""]; PdII -> Transmetal [label=""]; Reagent -> Transmetal [style=dashed]; Transmetal -> PdII_R [label=""]; PdII_R -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [label="Product\nFormation"]; }

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Bromofluorobenzenes are excellent precursors for Grignard and organolithium reagents, which serve as powerful carbon nucleophiles and strong bases.

-

Grignard Reagents: Reaction with magnesium metal in an ethereal solvent results in the insertion of magnesium into the C-Br bond.[8][12] This reaction is highly sensitive to moisture and must be conducted under strictly anhydrous conditions.[12][13] The resulting arylmagnesium bromide can be used to react with a wide array of electrophiles.

-

Organolithium Reagents: These are typically formed via lithium-halogen exchange, where an existing organolithium compound (e.g., n-butyllithium) rapidly exchanges with the bromine atom.[14] The rate of exchange follows the trend I > Br > Cl, making the C-Br bond highly susceptible while the C-F bond remains untouched.[14][15]

Experimental Protocol: Formation of 4-Fluorophenylmagnesium Bromide [12]

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere (N₂ or Ar).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. A crystal of iodine may be added to activate the magnesium surface.

-

Add a small portion of a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous ether to the flask. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.

-

The resulting grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.

Reactivity Influenced by the Carbon-Fluorine Bond

While the C-F bond itself is very strong and generally unreactive, the high electronegativity of fluorine significantly impacts the reactivity of the aromatic ring.

In electron-deficient aromatic systems, the C-F bond can be displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]

A key principle of SNAr is that reactivity is governed not by leaving group ability (I > Br > Cl > F), but by the rate of the initial nucleophilic attack. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the rate-determining addition step.[3][16] Consequently, for SNAr, the reactivity order is often F >> Cl > Br > I.[3] This reactivity is most pronounced when other strong electron-withdrawing groups (like -NO₂) are ortho or para to the fluorine.[10][17]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The fluorine atom is a surprisingly potent directing group for deprotonation (ortho-lithiation) at an adjacent C-H bond.[18] Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively abstract the proton ortho to the fluorine.[18][19] This is due to a combination of inductive activation of the C-H bond and coordination of the lithium base with the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, DMF, I₂) to install a functional group specifically at the ortho position.[18][20] This strategy provides a powerful method for regioselective synthesis that is complementary to electrophilic substitution.[20][21]

Caption: Workflow for Directed ortho-Metalation (DoM) of Fluorobenzenes.

The Influence of Isomeric Position

The relative ortho, meta, or para positioning of the bromine and fluorine atoms introduces subtle but significant changes in reactivity due to varying electronic and steric effects.

Table 2: Influence of Isomerism on Reactivity

| Isomer | Key Structural Feature | Impact on Reactivity |

| ortho-Bromofluorobenzene | Adjacent halogens | Steric hindrance can slow rates of cross-coupling. Potential for chelation to assist in some organometallic reactions. The C-H positions are less activated for DoM by fluorine. |

| meta-Bromofluorobenzene | Meta-relationship | The inductive effects of F and Br do not reinforce each other at any single position. Reactivity at C-Br is standard. Fluorine directs DoM to the C2 and C6 positions. |

| para-Bromofluorobenzene | Opposing halogens | Clear separation of effects. The most common and predictable isomer. C-Br is readily available for cross-coupling. Fluorine strongly directs DoM to the two equivalent ortho positions. |

Safety and Handling

Brominated fluorobenzenes are generally colorless to pale yellow liquids at room temperature with characteristic aromatic odors.[6][22] They are insoluble in water but soluble in most organic solvents.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid inhalation of vapors and contact with skin and eyes.[25][26]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[25][26] Keep containers tightly closed.[24]

-

Hazards: These compounds are flammable liquids.[22] Vapors may form explosive mixtures with air.[23] Handle with care to avoid static discharge.[26]

Conclusion

Brominated fluorobenzene intermediates are exceptionally versatile tools in synthetic chemistry. Their value lies in the predictable and orthogonal reactivity of their two distinct halogen substituents. The C-Br bond serves as a robust handle for a vast array of metal-catalyzed cross-coupling reactions and for the formation of potent organometallic nucleophiles. Simultaneously, the C-F bond, while generally unreactive itself, activates the aromatic ring for nucleophilic substitution and serves as a powerful director for regioselective C-H functionalization. A thorough understanding of this nuanced reactivity profile, as outlined in this guide, empowers chemists to design more efficient, selective, and innovative synthetic routes toward valuable target molecules.

References

- Exploring the Reactivity of 2-Fluoro-4-bromonitrobenzene in Organic Chemistry. (2026, January 24). Vertex AI Search.

- Draw the structure of the Grignard reagent formed from the reaction of p-bromofluorobenzene with magnesium. (2019, March 8). brainly.com.

- 2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. (2023, April 3). Self-published.

- Fluorobromobenzene Series. Sparrow Chemical.

- What are the properties and applications of 4-Bromofluorobenzene? (2023, March 21). Guidechem.

- 4-Bromofluorobenzene. (2025, January 25). Greg Reyneke.

- 4-Bromofluorobenzene Standard (1X1 mL)

- Substituted bromofluorobenzene derivatives and process for its manufacture.

- Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. (2005, October 3). Cole-Parmer.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C

- Bromination of Aromatic Compounds using Bromine in Microreactor. (2025, August 9).

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.

- Substituent effects on the relative rates and free energies of ortho-lithiation reactions. (2025, August 6).

- 4-Bromofluorobenzene - Safety Data Sheet. (2025, November 8). ChemicalBook.

- SAFETY DATA SHEET - 3-Bromofluorobenzene. (2025, December 18). Fisher Scientific.

- Fluorine as an ortho-directing group in aromatic metalation. (2025, August 6).

- P-Bromo Fluoro Benzene. AD PHARMACHEM.

- The Chemical Synthesis of 4-Bromofluorobenzene. (2026, February 12). Self-published.

- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.

- Mechanism of Grignard Reagent Form

- Metal–halogen exchange. Wikipedia.

- meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. (2018, July 25).

- Grignard Reaction.

- What if it has F in place of Br? (2025, October 2). Filo.

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.

- 16.6 Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax.

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- lithium halogen exchange #1 revised.

- BROMOFLUOROBENZENE. NOAA - CAMEO Chemicals.

- Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences.

- Process for the preparation of p-bromofluorobenzene.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. What if it has F in place of Br? | Filo [askfilo.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Bromofluorobenzene – Greg Reyneke [gregknowswater.com]

- 9. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. brainly.com [brainly.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. meta -C–H arylation of fluoroarenes via traceless directing group relay strategy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02417K [pubs.rsc.org]

- 21. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 22. BROMOFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. agilent.com [agilent.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Palladium-catalyzed cross-coupling of 1-Bromo-2,3-dimethoxy-4-fluorobenzene

Executive Summary

This guide details the optimized protocols for the functionalization of 1-Bromo-2,3-dimethoxy-4-fluorobenzene , a high-value scaffold in medicinal chemistry. This substrate presents a specific set of challenges: the C1-Br bond is sterically crowded by the C2-methoxy group, and the electron-rich nature of the ring (dimethoxy substitution) deactivates the bond toward oxidative addition. Furthermore, the C4-fluorine atom must be preserved as a bioisostere/pharmacophore, requiring high chemoselectivity.

The protocols below utilize Dialkylbiaryl Phosphine (Buchwald) ligands to overcome these steric and electronic hurdles, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings while maintaining the integrity of the C-F bond.

Substrate Analysis & Chemoselectivity

Before initiating synthesis, researchers must understand the electronic and steric landscape of the substrate to select the correct catalyst system.

| Feature | Chemical Consequence | Strategic Solution |

| C1-Bromine | Primary reactive site. | Standard Pd(0)/Pd(II) cycle. |

| C2-Methoxy | Steric Hindrance: Blocks approach of bulky Pd-complexes. | Use ligands with high flexibility and specific "pocket" shapes (e.g., SPhos, XPhos). |

| C2, C3-Dimethoxy | Electronic Deactivation: Increases electron density on the ring, making oxidative addition of Pd(0) slower. | Use electron-rich phosphines to increase nucleophilicity of the Pd(0) center. |

| C4-Fluorine | Chemoselectivity Risk: Potential for SNAr side reactions if strong nucleophiles are used in polar solvents. | Use non-polar solvents (Toluene) and mild bases where possible; avoid high temperatures (>110°C) with strong alkoxides. |

Visual Analysis: Ligand Selection Logic

The following decision tree illustrates the logic for selecting the catalyst system based on the specific coupling partner.

Figure 1: Catalyst selection logic flow. SPhos and BrettPhos are prioritized to handle the ortho-methoxy steric clash.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of biaryl C-C bonds.[1] Recommended Catalyst: SPhos Pd G2 (Buchwald Generation 2 Precatalyst). Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at coupling ortho-substituted aryl bromides due to its ability to facilitate oxidative addition into electron-rich rings and its stability against protodeboronation.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (1–3 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)]

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

-

Catalyst Addition: Under positive inert gas pressure, add SPhos Pd G2 (0.02 equiv).

-

Note: If using a glovebox, add all solids inside.

-

-

Solvent Addition: Syringe in degassed Toluene and Water (10:1 ratio). Concentration should be approx 0.1 M – 0.2 M relative to the bromide.

-

Reaction: Heat the mixture to 80–100°C for 2–12 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product.

-

Self-Validation: If conversion stalls <50%, add an additional 1 mol% catalyst and 0.5 equiv boronic acid.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (coupling with amines).[3] Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . Why: The 2-methoxy group makes the Pd-center crowded. BrettPhos is bulky enough to prevent bis-ligation (which kills activity) and promotes reductive elimination, which is often the rate-limiting step in hindered aminations.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1–2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or LHMDS (for base-sensitive substrates).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure

-

Drying: Ensure all glassware is oven-dried. Moisture kills the active catalytic species in aminations.

-

Setup: In a glovebox or under strict Schlenk conditions, combine Substrate , Amine , NaOtBu , and Catalyst in a reaction vial.

-

Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration).

-

Reaction: Seal and heat to 90°C for 4–16 hours.

-

Critical Check: If the amine is volatile, ensure the vessel is pressure-rated.

-

-

Workup: Cool to RT. Filter through a small pad of Celite (eluting with DCM or EtOAc) to remove insoluble salts and palladium black.

-

Purification: Concentrate and purify via silica gel chromatography.

-

Note: Amine products can streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidative addition failure. | Switch to XPhos Pd G2 . Ensure solvents are degassed thoroughly (oxygen kills the active Pd(0) species). |

| Hydrodehalogenation (Ar-Br | Reductive elimination of H-Pd-Ar is faster than transmetallation. | Use a strictly anhydrous solvent (if using Buchwald). Increase the concentration of the coupling partner. |

| Loss of Fluorine (Ar-F | SNAr side reaction on the C4-F. | Lower temperature to 60°C. Switch base from NaOtBu to milder Cs₂CO₃ or K₃PO₄. |

| Pd Black Precipitation | Catalyst decomposition. | Ligand-to-Metal ratio is too low. Ensure you are using G2/G3 precatalysts or add extra free ligand (1:1 ratio relative to Pd). |

Experimental Workflow Diagram

Figure 2: General experimental workflow for Pd-catalyzed coupling of hindered aryl halides.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich (Merck) Technical Guides.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

-

BenchChem. "Reactivity Profile of Methoxy-substituted Benzyl Bromides." (General reactivity context for methoxy-halo arenes).

Sources

Application Notes and Protocols for 1-Bromo-2,3-dimethoxy-4-fluorobenzene: A Versatile Building Block in Pharmaceutical Synthesis

Introduction: Strategic Value of a Polysubstituted Arene

1-Bromo-2,3-dimethoxy-4-fluorobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and two methoxy groups influencing electronic and steric factors—offers medicinal chemists a powerful tool for molecular architecture. The strategic placement of these groups allows for a variety of selective transformations, making it an attractive starting material for the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies.[1]

This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations. The methodologies presented are grounded in established chemical principles and adapted for this specific substrate, offering researchers a solid foundation for its use in drug discovery and development.

Physicochemical Properties and Safety Considerations

A clear understanding of the physical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical building block.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO₂ | [2] |

| Molecular Weight | 235.05 g/mol | [2] |

| Appearance | Expected to be a solid or liquid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | - |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Applications in Pharmaceutical Synthesis

The bromine atom on the aromatic ring is the primary site of reactivity, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups and the electron-withdrawing fluorine atom modulate the reactivity of the C-Br bond and can influence the regioselectivity of certain reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of pharmaceuticals. This compound is an excellent substrate for these reactions, enabling the introduction of a wide array of molecular fragments.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many drug molecules.[6] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[7]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ can be reduced in situ. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos often improve catalytic activity for challenging substrates.[8]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 235 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Heat the mixture to 90 °C under a nitrogen or argon atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[4] This reaction couples an aryl halide with a primary or secondary amine.[3]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[9] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like LHMDS or K₃PO₄ can be employed depending on the substrate's sensitivity.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 235 mg) and a magnetic stir bar.

-

Solvent and Amine Addition: Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) under an inert atmosphere.

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

DOT Diagram: Buchwald-Hartwig Catalytic Cycle

Sources

- 1. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 그리냐르 시약 [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 2,3-Dimethoxy-4-fluorophenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Polysubstituted Aryl Grignard Reagents

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The resulting organomagnesium halides, or Grignard reagents, are powerful nucleophiles and strong bases, enabling a wide array of chemical transformations.[1][2] In the landscape of modern drug discovery and development, the synthesis of complex, highly functionalized molecules is paramount. Aryl Grignard reagents bearing multiple substituents are key building blocks in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.

This application note provides a detailed guide to the preparation of the Grignard reagent from 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This particular reagent is of significant interest due to the unique electronic properties conferred by its substituents: two electron-donating methoxy groups and an electron-withdrawing fluorine atom. This substitution pattern presents both challenges and opportunities in its synthesis and subsequent reactions. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Considerations: Navigating the Electronic Landscape

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] While seemingly straightforward, the success of this reaction is highly dependent on the electronic nature of the aryl halide and the reaction conditions. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of this compound introduces a layer of complexity that must be carefully managed.

The two methoxy groups at the 2- and 3-positions increase the electron density of the aromatic ring, which can slow down the rate of the oxidative addition of magnesium. Conversely, the electron-withdrawing fluorine atom at the 4-position can facilitate the reaction. Understanding this electronic interplay is crucial for optimizing the reaction conditions.

Given the potential for sluggish reactivity with traditional Grignard formation methods, a more robust approach is recommended for this substrate. The use of a halogen-magnesium exchange reaction, particularly with a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), offers a highly efficient and functional-group-tolerant alternative.[3][4][5] This method, pioneered by Knochel and coworkers, allows for the preparation of a wide range of functionalized Grignard reagents under mild conditions.[3][4][5] The LiCl salt plays a crucial role by breaking down the polymeric aggregates of the Grignard reagent, thereby increasing its reactivity and solubility.[3]

The proposed mechanism for the halogen-magnesium exchange involves a four-centered transition state, leading to the desired functionalized Grignard reagent. This method avoids the often-problematic initiation step associated with the direct reaction of magnesium metal.

Experimental Protocol: Halogen-Magnesium Exchange for the Synthesis of 2,3-Dimethoxy-4-fluorophenylmagnesium Bromide

This protocol is based on the well-established procedures for halogen-magnesium exchange reactions developed by Knochel and coworkers.[3][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially available | --- |

| Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) | ~1.3 M in THF | Commercially available | "Turbo-Grignard" reagent |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Use freshly distilled or from a solvent purification system. |

| Iodine | ACS reagent grade | Commercially available | For titration |

| 1,10-Phenanthroline | 99% | Commercially available | For titration |

| Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% | Commercially available | For titration |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially available | For titration |

| Argon or Nitrogen | High purity | --- | For inert atmosphere |

Equipment

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Argon or nitrogen line with a bubbler

-

Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Scalable Synthesis Methods for Fluorinated Aromatic Intermediates

Abstract

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (LogP), metabolic stability, and pKa.[1][2][3] However, the high bond dissociation energy of fluorinating reagents and the hazardous nature of anhydrous fluoride sources create significant bottlenecks during scale-up. This Application Note provides a technical roadmap for three distinct, scalable methodologies: Halex (Halogen Exchange) for cost-effective bulk synthesis, Pd-Catalyzed Nucleophilic Fluorination for late-stage functionalization, and Continuous Flow Processing for handling hazardous deoxyfluorination reagents.

The Halex Reaction: Industrial Scale Nucleophilic Substitution

Best For: Electron-deficient aryl chlorides/nitro compounds. The Challenge: Solubility and Nucleophilicity. Fluoride salts (KF, CsF) have high lattice energies and are poorly soluble in organic solvents. Once dissolved, "naked" fluoride is extremely basic and hygroscopic; even trace water forms H-bonds that kill nucleophilicity.

Mechanistic Insight: Phase Transfer Catalysis (PTC)

To make this reaction scalable, we must decouple the fluoride source from the reaction phase. Using a Phase Transfer Catalyst (PTC) such as 18-crown-6 or tetraphenylphosphonium bromide (

Protocol 1: Anhydrous Halex Fluorination of 4-Chloronitrobenzene

Target Scale: 100 g

Reagents:

-

Substrate: 4-Chloronitrobenzene (1.0 equiv)

-

Fluoride Source: Spray-dried Potassium Fluoride (KF) (1.5 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (

) (0.05 equiv) -

Solvent: Sulfolane (anhydrous, 3 mL/g substrate)

-

Scavenger: Toluene (for azeotropic drying)

Step-by-Step Methodology:

-

Azeotropic Drying (Critical): Charge the reactor with Sulfolane, KF, and Toluene (20% v/v). Heat to 140°C to distill off the toluene-water azeotrope. Why: Commercial "anhydrous" KF often contains 1-2% water, which is sufficient to stall the reaction.

-

Substrate Addition: Cool to 100°C. Add 4-Chloronitrobenzene and the PTC (

). -

Reaction: Heat to 190°C. Agitate vigorously (impeller speed >300 rpm). Why: The reaction is heterogeneous; mass transfer from the solid KF surface is the rate-limiting step.

-

Monitoring: Monitor by HPLC. Reaction typically completes in 4-6 hours.

-

Workup: Cool to 60°C. Filter off the KCl byproducts (caution: cake may contain unreacted KF). Dilute filtrate with water and extract into MTBE.

Visualization: Phase Transfer Mechanism

Figure 1: The Phase Transfer Cycle. The PTC shuttles fluoride into the organic phase, enabling the

Pd-Catalyzed C-N Bond Fluorination

Best For: Electron-rich aryl triflates/bromides where Halex fails.

The Challenge: Reductive Elimination. The Pd-F bond is strong, and the C-F bond formation is high energy. Standard ligands favor

Mechanistic Insight: Ligand Design

Success relies on bulky biarylphosphine ligands like AdBrettPhos or tBuBrettPhos . These ligands create a steric environment that destabilizes the Pd(II)-F intermediate, forcing the difficult C-F reductive elimination. We utilize a precatalyst (e.g., [(1,5-cyclooctadiene)(L[4]·Pd)2]) to ensure the active LPd(0) species is formed without an induction period.

Protocol 2: Buchwald-Type Fluorination of Aryl Triflates

Target Scale: 10 g

Reagents:

-

Substrate: Aryl Triflate (1.0 equiv)

-

Fluoride Source: CsF (2.0 equiv, dried in vacuo at 180°C for 24h)

-

Ligand: AdBrettPhos (2 mol%)[4]

-

Precatalyst: [(cinnamyl)PdCl]2 (1 mol%)[4]

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Glovebox/Schlenk Technique: This reaction is oxygen-sensitive. All solids must be handled under

or Ar. -

Catalyst Activation: In a separate vial, mix [(cinnamyl)PdCl]2 and AdBrettPhos in toluene at 60°C for 10 mins to generate the active species.

-

Reaction Assembly: Add the active catalyst solution to a vessel containing the Aryl Triflate and CsF.

-

Execution: Heat to 100°C. Stirring is less critical than Halex but must maintain suspension of CsF.

-

Quench: Cool to RT. Filter through a pad of Celite to remove Pd black and salts.

Visualization: Catalytic Cycle

Figure 2: The Buchwald-Hartwig Fluorination Cycle. The sterically demanding AdBrettPhos ligand is crucial for the final reductive elimination step (Red -> Green).

Continuous Flow: Deoxyfluorination with DAST

Best For: Converting phenols/alcohols to fluorides; Late-stage functionalization. The Challenge: Thermal Runaway. Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermally unstable. In batch, exotherms can lead to catastrophic decomposition (explosion).

Mechanistic Insight: Active Volume Control

Flow chemistry minimizes the "active volume" of hazardous material at any specific time. By using a microreactor or coil reactor, heat transfer is orders of magnitude faster than in batch, allowing precise temperature control and immediate quenching of the reactive intermediate.

Protocol 3: Flow Synthesis using DAST

Target Scale: Continuous processing (10 g/hour )

Equipment:

-

Pumps: Dual piston pumps (Acid resistant, e.g., Hastelloy).

-

Reactor: PFA coil reactor (10 mL volume).

-

Back Pressure Regulator (BPR): 75 psi.

Reagents:

-

Stream A: Substrate (Alcohol/Phenol) in

(0.5 M). -

Stream B: DAST in

(0.6 M). -

Quench: Sat.

.

Step-by-Step Methodology:

-

System Priming: Flush system with anhydrous

. Ensure the reactor is submerged in a cooling bath (0°C) initially. -

Flow Rate Calculation: Set flow rates to achieve a residence time (

) of 10 minutes.-

Total Flow Rate = Reactor Volume /

= 10 mL / 10 min = 1.0 mL/min. -

Stream A = 0.5 mL/min; Stream B = 0.5 mL/min.

-

-

Steady State: Start pumping reagents. Discard the first 2 reactor volumes (20 mL) to reach steady state.

-

Inline Quench: Direct the reactor output immediately into a stirred vessel containing Sat.

. Do not collect the acidic intermediate in a dry flask. -

Scale Up: To process more material, simply run the system longer. Do not increase reactor diameter (maintains surface-to-volume ratio).

Visualization: Flow Reactor Setup

Figure 3: Continuous Flow Schematic. The setup ensures that the explosive DAST reagent is mixed, reacted, and quenched within a closed, low-volume system.

Summary of Methodologies

| Feature | Halex Reaction | Pd-Catalysis (Buchwald) | Continuous Flow (DAST) |

| Primary Utility | Bulk Commodity Chemicals | Complex Pharma Intermediates | Aliphatic/Benzylic Fluorination |

| Key Reagent | KF / CsF (Spray Dried) | Pd / AdBrettPhos | DAST / Deoxo-Fluor |

| Cost | Low | High | Medium |

| Scalability | High (Multi-ton) | Medium (Kg) | High (Linear scale-out) |

| Safety Risk | Low (Thermal) | Low | High (Reagent stability) |

References

-

Buchwald, S. L., et al. (2014).[5] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society.[5][6]

-

Ritter, T., et al. (2013).[4] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.[6] Journal of the American Chemical Society.[5][6]

-

ACS GCI Pharmaceutical Roundtable. (2022). Halex Reaction Guide. ACS Green Chemistry Institute.

-

Beilstein Journals. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.

-

Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.[7] Science/EurekaAlert.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd-catalyzed nucleophilic fluorination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]

Application Note: Strategic Synthesis of Biologically Active Scaffolds using 1-Bromo-2,3-dimethoxy-4-fluorobenzene

Executive Summary: The Strategic Value of the 2,3,4-Substitution Pattern

In modern medicinal chemistry, 1-Bromo-2,3-dimethoxy-4-fluorobenzene represents a "privileged building block" due to its unique substitution pattern. It allows for the precise installation of a fluorine atom—critical for blocking metabolic "soft spots"—while the adjacent methoxy groups provide solubility and hydrogen-bond accepting capability.

This guide details the transformation of this intermediate into two high-value biologically active scaffolds:

-

Fluorinated Biaryls: Core motifs in kinase inhibitors and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) inhibitors.

-

Fluorinated Tetrahydroisoquinolines: Analogs of classical alkaloids with enhanced metabolic stability.

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Insight | Strategic Solution |

| Steric Hindrance | The C1-Bromine is ortho to a methoxy group (C2), significantly retarding oxidative addition in Pd-catalyzed cycles. | Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or NHC-Pd precatalysts (e.g., Pd-PEPPSI ) to facilitate the catalytic cycle. |

| Lithium Stability | Lithium-halogen exchange generates a species ortho to a directing group (OMe), creating a risk of benzyne formation. | Strict temperature control (-78 °C ) and rapid electrophile trapping are required to prevent elimination. |

| Electronic Deactivation | The electron-rich ring (dimethoxy) renders the C4-Fluorine resistant to Nucleophilic Aromatic Substitution ( | The fluorine is intended to be retained as a metabolic blocker, not displaced. This stability is a feature, not a bug. |

Experimental Protocols

Module A: Synthesis of Fluorinated Biaryl Scaffolds (Suzuki-Miyaura Coupling)

Target Application: Synthesis of 17β-HSD14 Inhibitor Analogs.

Rationale: Standard Suzuki conditions often fail with ortho-substituted aryl bromides due to steric clash. This protocol utilizes the SPhos ligand, which forms a catalytic pocket that accommodates the ortho-methoxy group while preventing catalyst deactivation.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (e.g., 3-cyanophenylboronic acid) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a dry Schlenk tube under argon, charge Pd(OAc)₂ and SPhos. Add anhydrous Toluene (2 mL/mmol substrate) and stir at RT for 15 mins to generate the active Pd(0)-L species (solution turns yellow/orange).

-

Substrate Addition: Add this compound, the arylboronic acid, and K₃PO₄.

-

Degassing: Degas the biphasic mixture vigorously with Argon for 10 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.

-

Reaction: Seal the vessel and heat to 100 °C for 12–16 hours. Monitor by TLC (Mobile Phase: Hexanes/EtOAc 8:2). The starting bromide spot (

) should disappear. -

Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography on silica gel.

Validation Check:

-

Success Indicator: Appearance of a fluorescent blue spot on TLC (biaryl product).

-

Common Failure: If starting material remains, add 1 mol% additional catalyst and heat for 4 more hours.

Module B: Synthesis of Fluorinated Tetrahydroisoquinolines

Target Application: CNS-active Alkaloid Analogs.

Rationale: This workflow converts the bromide into an aldehyde, which is then condensed with nitromethane (Henry Reaction) and reduced/cyclized to form the isoquinoline core.

Step 1: Formylation (Lithium-Halogen Exchange)

-

Setup: Flame-dry a 3-neck flask and cool to -78 °C (Dry Ice/Acetone bath).

-

Lithiation: Add this compound (1.0 equiv) in anhydrous THF. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 mins.

-

Mechanistic Note: The internal temperature must not exceed -70 °C to avoid benzyne formation via elimination of LiF or LiOMe.

-

-

Trapping: Stir for 30 mins at -78 °C. Add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Stir for 1 hour, allowing to warm to 0 °C. Quench with sat. NH₄Cl.[1]

-

Product: 2,3-Dimethoxy-4-fluorobenzaldehyde.

Step 2: Henry Reaction & Cyclization

-

Condensation: React the aldehyde with nitromethane (CH₃NO₂) and NH₄OAc (cat.) in refluxing acetic acid to yield the nitrostyrene.

-

Reduction: Reduce the nitrostyrene using LiAlH₄ (THF, reflux) to the phenethylamine.

-

Pictet-Spengler Cyclization: React the amine with formaldehyde (or glyoxylic acid) in the presence of TFA to close the ring, yielding the 6,7-dimethoxy-5-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the core building block to the final bioactive scaffolds.

Figure 1: Divergent synthetic workflows transforming the bromobenzene core into biaryl and isoquinoline pharmacophores.[2]

References & Authority

-

Chemical Identity & Availability:

-

Compound: this compound (CAS: 1781433-64-4).

-

Source: (Verified commercial availability for research).

-

-

Synthetic Methodology (Suzuki Coupling of Hindered Aryl Bromides):

-

Protocol Basis: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

-

Context: Use of SPhos for ortho-substituted/hindered substrates.

-

Source:

-

-

Biologically Active Application (17β-HSD Inhibitors):

-

Context: Synthesis of fluorinated biaryls as inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 14. The 2,3-dimethoxy-4-fluoro motif is a key intermediate in optimizing metabolic stability.

-

Source: (Referenced as intermediate 3.9e in related inhibitor synthesis).

-

-

Isoquinoline Alkaloid Synthesis:

-

Context: General routes to fluorinated isoquinolines via Henry reaction and Pictet-Spengler cyclization.

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene

The following technical guide addresses the optimization of yield and purity in the synthesis of 1-Bromo-2,3-dimethoxy-4-fluorobenzene (CAS: 1781433-64-4). This scaffold is a critical intermediate in the development of kinase inhibitors and other fluorinated bioactive molecules.

The guide focuses on overcoming the primary bottleneck: Regiocontrol .

Status: Active Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Part 1: Strategic Route Selection (The Root Cause of Low Yield)

Before optimizing reaction conditions, you must validate your synthetic route. The most common cause of "low yield" for this specific target is not chemical conversion, but regiochemical mismatch leading to difficult-to-separate isomers.

The "Direct Bromination" Trap

If you are attempting to brominate 1-fluoro-2,3-dimethoxybenzene (3-fluoroveratrole) directly, you will likely encounter poor yields of the desired 4-bromo product.

-

The Problem: The methoxy group at position 2 exerts a strong para-directing effect, pushing the electrophile (Br⁺) to position 5 . The methoxy group at position 3 directs to positions 4 and 6.

-

Result: The major product is often 1-bromo-5-fluoro-2,3-dimethoxybenzene (the 5-bromo isomer), not your target. Separation of these isomers requires expensive HPLC or inefficient fractional crystallization.

Recommendation: Switch to the Sandmeyer Strategy (Route A) for guaranteed regiocontrol, or the Directed Ortho Metalation (DoM) (Route B) for fewer steps.

Part 2: Optimized Protocols

Route A: The Modified Sandmeyer Sequence (Gold Standard)

This route uses the strong directing power of the amine/amide group to force substitution at the 4-position, followed by conversion of the amine to fluorine.

Workflow:

-

Precursor: 2,3-Dimethoxyaniline.

-

Step 1 (Protection): Acetylation to 2,3-dimethoxyacetanilide.

-

Step 2 (Bromination): Bromination yields 4-bromo-2,3-dimethoxyacetanilide (exclusively para to the amine).

-

Step 3 (Hydrolysis): Deprotection to 4-bromo-2,3-dimethoxyaniline.

-

Step 4 (Fluorination): Balz-Schiemann reaction (NH₂ → N₂⁺ → F).

Troubleshooting the Balz-Schiemann Step (The Yield Killer)

The transformation of the diazonium salt to the aryl fluoride is the most critical step.

| Issue | Symptom | Root Cause | Solution |

| Violent Decomposition | Runaway exotherm, tar formation | Instability of diazonium tetrafluoroborate | Use Hexafluorophosphoric acid (HPF₆) instead of HBF₄. The diazonium-PF₆ salts are more stable and decompose more cleanly. |

| Phenol Formation | OH peak in NMR, low F yield | Presence of water during thermal decomposition | Ensure the diazonium salt is completely dry before heating. Use an inert solvent (e.g., o-dichlorobenzene) for the decomposition. |

| Incomplete Reaction | Residual aniline starting material | Poor diazotization kinetics | Maintain internal temp < 5°C. Use a slight excess of NaNO₂ (1.1 eq) and verify with starch-iodide paper. |

Step-by-Step Protocol (Step 4 Optimization):

-

Diazotization: Dissolve 4-bromo-2,3-dimethoxyaniline in 6M HCl. Cool to -5°C. Add NaNO₂ (aq) dropwise.

-

Salt Formation: Add 60% HPF₆ (1.5 eq) in one portion. A thick precipitate (Diazonium-PF₆) will form. Stir for 30 min.

-

Isolation: Filter the salt. Wash with cold water, then cold ether/methanol (3:1). Dry under high vacuum for 12 hours (Critical).

-

Decomposition: Suspend the dry salt in o-dichlorobenzene. Heat to 100–110°C until N₂ evolution ceases.

-

Purification: Steam distill or silica plug to remove tar.

Route B: Directed Ortho Metalation (DoM) (High-Tech Alternative)

If you possess 1-bromo-2,3-dimethoxybenzene , you can install the fluorine atom directly using lithium-base chemistry.

-

Mechanism: The methoxy group at position 3 directs lithiation to the ortho position (Position 4). The bromine at position 1 is less directing and the position ortho to it (Position 6) is less favored if conditions are controlled.

-

Reagents: LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).

Protocol:

-

Dissolve 1-bromo-2,3-dimethoxybenzene in anhydrous THF.

-

Cool to -78°C (Critical to prevent benzyne formation).

-

Add LDA (1.1 eq) dropwise over 1 hour.

-

Stir for 2 hours at -78°C.

-

Add NFSI (1.2 eq) in THF.

-

Warm slowly to room temperature.

Risk: If temperature rises > -60°C before quenching, the lithiated species may eliminate LiBr to form a benzyne intermediate, leading to complex mixtures.

Part 3: Visualizing the Regioselectivity Logic

The following diagram illustrates why the Direct Bromination route fails and how the Sandmeyer route corrects the substitution pattern.

Caption: Comparative workflow showing the regiochemical pitfalls of direct bromination versus the specificity of the Sandmeyer approach.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Selectfluor to fluorinate 1-bromo-2,3-dimethoxybenzene directly? A: No. Electrophilic fluorination (Selectfluor) follows the same electronic rules as bromination. It will preferentially fluorinate position 5 (para to 2-OMe) or position 6, not the desired position 4.

Q2: My Schiemann reaction yield is stuck at 30%. How do I improve it? A: The decomposition of the diazonium salt is likely too vigorous.

-

Switch from HBF₄ to HPF₆ (Hexafluorophosphoric acid) to make a more stable salt.

-

Use photochemical decomposition (UV light) instead of thermal heating if thermal control is difficult.

-

Ensure the solvent for decomposition (e.g., heptane or dichlorobenzene) is degassed to prevent radical side reactions.

Q3: Why is the 5-bromo isomer so difficult to remove? A: The 4-bromo and 5-bromo isomers are regioisomers with nearly identical polarity and boiling points. Standard silica chromatography often fails to separate them. If you have a mixture, recrystallization from hexanes/ethyl acetate is usually more effective than distillation.

Q4: Is there a commercial source for the trifluoro precursor? A: Yes, 1-bromo-2,3,4-trifluorobenzene is commercially available. You can attempt Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide (NaOMe). However, controlling mono- vs. di-substitution and regioselectivity (F-2 vs F-3 vs F-4) is challenging and often requires extensive optimization of temperature and stoichiometry.

References

-

Regioselectivity of Alkoxybenzene Bromination Smith, K. et al.[1] "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes." Physical Chemistry Chemical Physics, 2021.

-

Optimization of the Balz-Schiemann Reaction Rutherford, K. G. et al. "1-Bromo-2-fluorobenzene: Preparation via Diazonium Hexafluorophosphate." Organic Syntheses, Coll. Vol. 5, p. 133.

-

Directed Ortho Metalation Strategies Snieckus, V.[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

-

Synthesis of Fluorinated Benzaldehydes via SNAr Patent CN112299967B. "Preparation method of 3-methoxy-4-fluorobenzaldehyde."[2] (Demonstrates SNAr on fluorobromoarenes).

Sources

Technical Support Center: Purification of 1-Bromo-2,3-dimethoxy-4-fluorobenzene

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for the purification of 1-Bromo-2,3-dimethoxy-4-fluorobenzene. This document provides troubleshooting advice for common challenges, answers to frequently asked questions, and detailed purification protocols based on established chemical principles and data from analogous compounds.

I. Compound Properties Profile (Estimated)

| Property | Estimated Value/Characteristic | Rationale based on Analogs |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Halogenated aromatic ethers are often liquids or low-melting solids at room temperature[1]. |

| Molecular Weight | 235.05 g/mol | Calculated from the molecular formula C₈H₈BrFO₂. |

| Boiling Point | > 160 °C at 760 mmHg | Analogs like 1-bromo-2-fluoro-4-methoxybenzene have a boiling point of 162-164 °C. The additional methoxy group would likely increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane, ethers). Sparingly soluble in water. | Aromatic ethers exhibit good solubility in a range of organic solvents. Halogenated benzenes have low water solubility[2]. |

II. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and provides actionable solutions.

Question 1: My crude this compound appears as a dark oil after synthesis. What is the likely cause and how can I decolorize it?

Answer:

A dark coloration in the crude product often indicates the presence of colored impurities, which could be polymeric materials or degradation products formed during the synthesis, especially if elevated temperatures were used.

A. Potential Causes & Solutions:

-

Residual Bromine or Iodine: If the brominating agent was used in excess and not fully quenched, residual halogen can impart a dark color.

-

Troubleshooting Steps:

-

Aqueous Wash: Before concentrating the organic extract, wash it with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.

-

Alkaline Wash: A subsequent wash with a mild base like sodium bicarbonate (NaHCO₃) can help remove acidic byproducts.

-

-

-

Charcoal Treatment: For persistent color, activated charcoal can be used to adsorb colored impurities.

-

Protocol:

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

-

Stir or gently heat the mixture for 15-30 minutes.

-

Filter the mixture through a pad of Celite® to remove the charcoal.

-

Caution: Activated charcoal can also adsorb the desired product, potentially reducing the yield. It is advisable to perform this on a small scale first to assess its effectiveness and impact on recovery.

-

-

Question 2: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What strategies can I employ to improve separation?

Answer:

Poor separation of closely-eluting impurities is a common challenge, often due to similar polarities. The key is to optimize the chromatographic conditions to exploit subtle differences in their interactions with the stationary and mobile phases.

A. Potential Causes & Solutions:

-

Suboptimal Solvent System: The choice of eluent is critical for achieving good resolution.

-

Troubleshooting Steps:

-